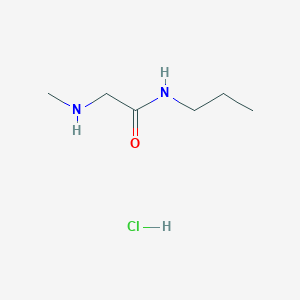![molecular formula C23H27N3O2 B2962719 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide CAS No. 1214640-64-8](/img/structure/B2962719.png)
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide is a complex organic compound with interesting properties and potential applications in scientific research. This compound features a benzyloxyphenyl group, an amino group, a cyanocyclohexyl group, and a propanamide backbone, making it a multifaceted molecule in terms of reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis can involve the initial formation of 4-(benzyloxy)aniline, which then reacts with 1-cyanocyclohexylamine to form an intermediate compound. This intermediate undergoes further reactions with propanoyl chloride under specific conditions (e.g., temperature control, use of solvents like dichloromethane) to yield the final product.
Route 2: An alternative route involves the direct coupling of 4-(benzyloxy)phenylamine with a preformed N-(1-cyanocyclohexyl)propanamide derivative using a coupling agent such as EDCI or DCC in an appropriate solvent like DMF.
Industrial Production Methods:
The industrial synthesis might employ continuous flow chemistry techniques to optimize reaction conditions and yield. This method can help in scaling up the production while maintaining consistency and purity.
化学反応の分析
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidative cleavage, potentially forming a phenolic derivative and benzaldehyde.
Reduction: The cyanocyclohexyl group can be reduced to an aminocyclohexyl group under hydrogenation conditions.
Substitution: The phenyl ring allows for electrophilic aromatic substitution, introducing various substituents such as nitro groups or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used.
Reduction: Catalysts like palladium on carbon or nickel are common under hydrogen gas.
Substitution: Conditions vary, but usually involve Lewis acids like AlCl3 or FeCl3 for halogenation.
Major Products Formed:
Oxidation of the benzyloxy group can produce benzoquinone derivatives.
Reduction of the cyano group results in primary amines.
Substitution on the phenyl ring can lead to various functionalized aromatic compounds.
科学的研究の応用
Chemistry: Used as a starting material or intermediate in organic synthesisBiology: May act as a precursor to biologically active molecules or probes in biochemical assays. Medicine: Industry: Possible use in the manufacturing of advanced materials, such as polymers or coatings with specific properties.
作用機序
Mechanism: The compound's action mechanism depends on its application. In drug discovery, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases, G-protein coupled receptors, or other macromolecules essential for cellular functions.
類似化合物との比較
Comparison with Other Compounds: Compared to other N-substituted propanamides or cyanocyclohexyl derivatives, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide features a unique combination of functional groups. This makes it versatile in synthesis and applications. List of Similar Compounds: Examples include N-(1-cyanocyclohexyl)acetamide, 4-(benzyloxy)aniline derivatives, and other substituted propanamides. The presence of the benzyloxyphenyl group and the cyanocyclohexyl moiety differentiates it from simpler analogs.
Was this detailed enough for you? What other specifics are you seeking?
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-phenylmethoxyanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18(22(27)26-23(17-24)14-6-3-7-15-23)25-20-10-12-21(13-11-20)28-16-19-8-4-2-5-9-19/h2,4-5,8-13,18,25H,3,6-7,14-16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVZFPDTGDIKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)

![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2962642.png)
![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)
![N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2962644.png)


![N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962652.png)
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2962653.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2962654.png)
![2-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2962656.png)

